molecular formula C15H11FN6OS B287742 5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Katalognummer B287742
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: BWZTWUFSQZLTGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "compound X" and has been found to have a wide range of biochemical and physiological effects.

Wirkmechanismus

Compound X works by inhibiting the activity of certain enzymes, specifically protein kinases, which play a crucial role in cell growth and proliferation. By inhibiting these enzymes, compound X can prevent the growth and division of cancer cells and induce apoptosis. In addition, compound X has been found to have anti-inflammatory effects, which can further contribute to its potential use in various research applications.
Biochemical and Physiological Effects:
Compound X has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, compound X has been found to have anti-inflammatory effects, as mentioned earlier. Furthermore, compound X has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using compound X in lab experiments is its unique structure and mechanism of action, which can potentially lead to the discovery of new drugs and treatments. However, one limitation of using compound X is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research involving compound X. One area of research could focus on further exploring its potential as a cancer treatment, particularly in combination with other drugs. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, research could be conducted to explore the potential of modifying the structure of compound X to improve its solubility and potency.

Synthesemethoden

The synthesis of compound X involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-4-methylthiopyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with 4-fluorophenol. The final product is obtained by reacting the intermediate with 1H-pyrazole-4-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Compound X has been found to have potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. Several studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurobiology, compound X has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, compound X has been found to have potential as a lead compound in drug discovery due to its unique structure and mechanism of action.

Eigenschaften

Produktname

5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molekularformel

C15H11FN6OS

Molekulargewicht

342.4 g/mol

IUPAC-Name

5-amino-1-[6-(4-fluorophenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C15H11FN6OS/c1-24-15-20-12(22-14(18)9(7-17)8-19-22)6-13(21-15)23-11-4-2-10(16)3-5-11/h2-6,8H,18H2,1H3

InChI-Schlüssel

BWZTWUFSQZLTGI-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)F)N3C(=C(C=N3)C#N)N

Kanonische SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)F)N3C(=C(C=N3)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.